5-Ethynylthiophen-2-amine
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Overview
Description
5-Ethynylthiophen-2-amine is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for 5-Ethynylthiophen-2-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Various substituted thiophenes depending on the reagent used
Scientific Research Applications
5-Ethynylthiophen-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Ethynylthiophen-2-amine largely depends on its interaction with biological targets. For instance, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
Thiophene: The parent compound without the ethynyl and amine substitutions.
2-Aminothiophene: Lacks the ethynyl group but has an amine group at the 2-position.
5-Ethynylthiophene: Lacks the amine group but has an ethynyl group at the 5-position.
Uniqueness: 5-Ethynylthiophen-2-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H5NS |
---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
5-ethynylthiophen-2-amine |
InChI |
InChI=1S/C6H5NS/c1-2-5-3-4-6(7)8-5/h1,3-4H,7H2 |
InChI Key |
KTOKWJOQIKABRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)N |
Origin of Product |
United States |
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